1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol
Description
1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol is a complex organic compound that features a piperidine ring, a hydroxy group, and a methoxyphenyl group
Properties
IUPAC Name |
1-[4-(1-hydroxypropyl)-2-methoxyphenoxy]-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-3-16(21)14-7-8-17(18(11-14)22-2)23-13-15(20)12-19-9-5-4-6-10-19/h7-8,11,15-16,20-21H,3-6,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOXLHUEHBVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC(CN2CCCCC2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol typically involves multiple steps. One common route includes the reaction of 3-methoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to introduce the piperidin-1-yl group. The final step involves the reduction of the epoxide to form the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The piperidine ring and hydroxy group are likely involved in binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Hydroxy-3-(morpholin-4-yl)propoxy)-3-methoxyphenyl)propan-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-ol is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. The presence of the piperidine ring, hydroxy group, and methoxyphenyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
